molecular formula C24H24N4O3S B11266913 N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide

Cat. No.: B11266913
M. Wt: 448.5 g/mol
InChI Key: YJDQEUVQCSKGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a pyrazolopyrazine moiety, and a sulfanylacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide typically involves multiple steps, including the formation of the dimethoxyphenyl ethylamine intermediate, followed by the introduction of the pyrazolopyrazine moiety and the sulfanylacetamide linkage. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: A simpler analog with similar structural features but lacking the pyrazolopyrazine moiety.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Another analog with additional methoxy groups on the phenyl ring.

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide

InChI

InChI=1S/C24H24N4O3S/c1-30-21-9-8-17(14-22(21)31-2)10-11-25-23(29)16-32-24-20-15-19(18-6-4-3-5-7-18)27-28(20)13-12-26-24/h3-9,12-15H,10-11,16H2,1-2H3,(H,25,29)

InChI Key

YJDQEUVQCSKGQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.